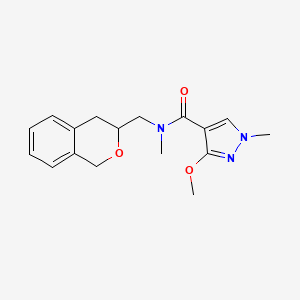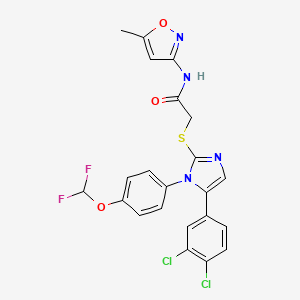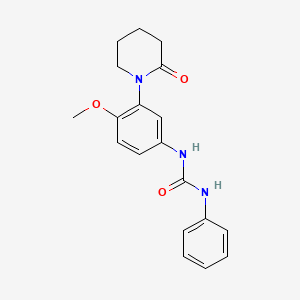
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, also known as MNPC, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. MNPC is a heterocyclic compound that contains a pyrazole ring, a nitro group, and a carboxylic acid group. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of MNPC are discussed in
作用机制
The exact mechanism of action of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.
实验室实验的优点和局限性
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage of this compound is its potent anti-inflammatory and antitumor properties, which make it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to possess low toxicity, making it a safe compound for use in lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Finally, the development of new synthesis methods for this compound could lead to the production of more potent and effective compounds.
合成方法
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 1-(2-methylphenyl)hydrazine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with nitric acid and acetic anhydride. Alternatively, this compound can be synthesized by the reaction of 2-methylbenzylamine with 3,5-dinitrobenzoic acid in the presence of triethylamine.
科学研究应用
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been the subject of several scientific studies due to its potential applications in various fields. This compound has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to possess antitumor and antiproliferative properties, making it a potential candidate for the treatment of cancer.
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-4-2-3-5-9(8)6-14-7-10(12(16)17)11(13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYUMAPHWQXSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)




amine](/img/structure/B2795793.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)
![(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B2795795.png)


![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2795801.png)
![2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2795803.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)

